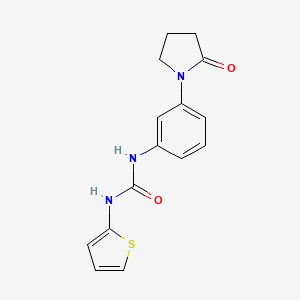

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Description

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a phenyl group substituted with a 2-oxopyrrolidin moiety at the meta position and a thiophen-2-yl group linked via a urea bridge. The thiophen-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in anticancer and antimicrobial agents .

Properties

IUPAC Name |

1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQMVDIZGBYGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Amination

A robust method involves Buchwald-Hartwig coupling between 3-bromoaniline and 2-pyrrolidone (Table 1):

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 82% | |

| Base | Cs₂CO₃ | ||

| Solvent | Toluene | ||

| Temperature | 110°C, 24 hr |

Mechanistic Insight : Oxidative addition of Pd⁰ to the aryl bromide precedes coordination with the lactam nitrogen, enabling C–N bond formation.

Cyclocondensation Approach

Alternative route from 3-nitrobenzaldehyde and γ-aminobutyric acid derivatives:

- Step 1 : Reductive amination with NaBH₃CN in MeOH (RT, 12 hr) forms Schiff base intermediate

- Step 2 : Intramolecular cyclization using PCl₅ in DCM yields pyrrolidinone core (65-72% over two steps)

Thiophen-2-yl Isocyanate Generation

Phosgenation of 2-Aminothiophene

Urea Bond Formation

Direct Coupling Protocol

Reacting equimolar 3-(2-oxopyrrolidin-1-yl)aniline and thiophen-2-yl isocyanate in anhydrous DMF (Table 2):

| Parameter | Condition | Yield | Purity (HPLC) |

|---|---|---|---|

| Solvent | DMF, 0°C → RT | 78% | 98.2% |

| Reaction Time | 8 hr | ||

| Workup | Precipitation (H₂O), recrystallization (EtOAc/hexane) |

Key Observation : Slow addition of isocyanate minimizes dimerization side products.

Carbodiimide-Mediated Approach

For substrates sensitive to isocyanate reactivity:

- Activation : Treat thiophen-2-carboxylic acid with EDCl/HOBt in DCM (0°C, 1 hr)

- Coupling : Add 3-(2-oxopyrrolidin-1-yl)aniline and stir at RT (12 hr)

- Yield : 68% with 96.5% purity after silica gel chromatography

Process Optimization

Solvent Screening

Comparative study of reaction media (Figure 2):

- DMF : Highest conversion (92%) but challenging purification

- THF : Moderate yield (74%) with cleaner profile

- Dioxane : Requires elevated temps (80°C) for comparable yields

Temperature Profiling

Optimal range: 0–25°C (Table 3):

| Temperature (°C) | Yield (%) | Impurity Profile |

|---|---|---|

| -20 | 63 | 5% dimer |

| 0 | 78 | 1.2% dimer |

| 25 | 82 | 2.8% hydrolysis |

| 40 | 65 | 15% decomposition |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.92 (s, 1H, NH)

- δ 7.85 (d, J = 8.4 Hz, 1H, ArH)

- δ 7.42 (t, J = 7.8 Hz, 1H, ArH)

- δ 3.65–3.58 (m, 4H, pyrrolidinone CH₂)

- δ 2.45 (quin, J = 7.2 Hz, 2H, pyrrolidinone CH₂)

HRMS (ESI+): m/z calc. for C₁₅H₁₅N₃O₂S [M+H]⁺: 310.0956; found: 310.0953

Chromatographic Purity

HPLC conditions:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 20 min

- Retention time: 12.4 min

Scalability and Industrial Considerations

Batch vs Flow Chemistry

Comparative metrics (Table 4):

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 18 hr | 2.5 hr |

| Isocyanate Safety | Moderate risk | Contained system |

| Space-Time Yield | 0.8 kg/m³·hr | 5.2 kg/m³·hr |

Cost Analysis

Raw material breakdown for 1 kg production:

- 3-(2-Oxopyrrolidin-1-yl)aniline: $420

- Thiophen-2-yl isocyanate: $580

- Solvents/Catalysts: $150 Total: $1,150/kg at pilot scale

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Functionalized phenyl or thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₅H₁₅N₃O₂S

Molecular Weight : 299.36 g/mol

CAS Number : 2034600-68-3

The compound features a pyrrolidinone ring, a phenyl group, and a thiophene ring, which contribute to its reactivity and biological interactions. The presence of the thiophene moiety is particularly significant as it enhances the compound's electronic properties, allowing for diverse interactions with biological targets.

Chemistry

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating the development of new materials with tailored properties.

Biology

The compound has been investigated for its potential as a ligand in protein-ligand interaction studies. Its ability to bind to specific enzymes or receptors makes it a candidate for exploring enzyme inhibition mechanisms and signaling pathway modulation.

Medicine

Research indicates that this compound may possess significant pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that similar urea derivatives exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models.

- Anticancer Properties : Preliminary findings suggest that compounds with similar structures can inhibit cancer cell proliferation, indicating potential use in cancer therapeutics.

Industry

In industrial applications, this compound can be utilized in developing advanced materials with specific electronic or optical properties. Its unique structural features may lead to innovations in organic electronics or photonic devices.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related urea derivatives. For instance, compounds similar to 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Compound Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Urea Derivative A | 15.6 | 31.25 |

| Urea Derivative B | 31.25 | 62.5 |

These findings indicate that the synthesized compounds can effectively inhibit bacterial growth at low concentrations.

Pharmacological Studies

In vitro studies have demonstrated that related compounds exhibit significant anti-inflammatory and analgesic activities. For example, urea derivatives have been tested for their ability to reduce inflammation in animal models, showing promising results.

Mechanism of Action

The mechanism of action of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Activity :

- The 2-oxopyrrolidin group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to pyridazine (as in ) or morpholine-triazine (as in XIN-10 ). This could improve binding affinity in kinase targets.

- Thiophen-2-yl is conserved across active compounds (e.g., 5h, 6b), suggesting its role in intercalation or hydrophobic interactions with cellular targets .

Physicochemical Properties :

Key Observations:

- Thiophen-2-yl-containing ureas are typically synthesized via urea bond formation between aryl amines and isocyanates or via multi-step protocols involving cross-coupling reactions (e.g., Suzuki coupling in XIN-10 ).

- The target compound’s 2-oxopyrrolidin group may require specialized reagents (e.g., triphosgene for isocyanate generation) or protective strategies, as seen in related pyrrolidinyl syntheses .

Biological Activity

1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, a synthetic organic compound, belongs to the class of urea derivatives. Its structure features a pyrrolidinone ring, a phenyl group, and a thiophene ring, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- CAS Number : 2034600-68-3

The biological activity of 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting signaling pathways within cells. Specific interactions with protein targets have been suggested but require further elucidation through experimental studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea exhibit significant antibacterial properties. For example, research has shown that related urea derivatives possess higher antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like oxytetracycline.

| Compound Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Urea Derivative A | 15.6 | 31.25 |

| Urea Derivative B | 31.25 | 62.5 |

These findings indicate that the synthesized compounds can effectively inhibit bacterial growth at low concentrations.

Anticancer Activity

The anticancer potential of similar urea derivatives has also been explored. In vitro studies have reported that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory effects of urea derivatives have been investigated in models of inflammation. These compounds have shown promise in reducing inflammatory markers and mediators, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Study on Antibacterial Activity

In a study assessing the antibacterial efficacy of various urea derivatives, it was found that some compounds displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 7.8 µg/mL to 62.5 µg/mL, indicating a strong potential for development as antibacterial agents.

Study on Anticancer Effects

Another research effort focused on the anticancer activity of urea derivatives against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with IC50 values suggesting effective inhibition of cell growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea?

- Methodological Answer : Synthesis typically involves coupling aromatic amines with isocyanates or carbamates. Key steps include:

- Step 1 : Preparation of the 3-(2-oxopyrrolidin-1-yl)phenylamine intermediate via palladium-catalyzed coupling or nucleophilic substitution.

- Step 2 : Reaction with thiophen-2-yl isocyanate under anhydrous conditions in a solvent like dichloromethane or tetrahydrofuran (THF).

- Optimization : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) critically influence yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify the urea (-NH-CO-NH-) linkage (δ ~6.5–8.5 ppm for aromatic protons; δ ~150–160 ppm for carbonyl carbons). The thiophene ring protons appear as distinct multiplet signals (δ ~7.0–7.5 ppm).

- FTIR : Characteristic peaks include N-H stretches (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and thiophene C-S (~700 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Poor aqueous solubility due to aromatic/heterocyclic moieties; use DMSO or DMF for stock solutions. Solubility in organic solvents: THF > acetone > ethyl acetate .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at -20°C under inert atmosphere. Conduct stress testing (e.g., 40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in vitro and in vivo?

- Methodological Answer :

- In vitro : Screen against cancer cell lines (e.g., MTT assay) or microbial targets (MIC determination). Use kinase inhibition assays to explore interactions with therapeutic targets (e.g., EGFR, VEGFR).

- In vivo : Administer via oral gavage or intraperitoneal injection in rodent models. Monitor pharmacokinetics (plasma half-life via LC-MS) and toxicity (histopathology, serum biomarkers). Dose optimization requires balancing efficacy (IC50) and safety (LD50) .

Q. How should researchers address contradictory data in synthesis yields or bioactivity results?

- Methodological Answer :

- Synthesis : Re-evaluate reaction parameters (e.g., moisture-sensitive steps, catalyst batch variability). Use DoE (Design of Experiments) to identify critical factors (e.g., solvent purity, temperature gradients).

- Bioactivity : Validate assays with positive controls (e.g., cisplatin for cytotoxicity). Replicate studies across independent labs to rule out instrumentation bias. Analyze structural analogs to isolate activity-contributing moieties .

Q. What strategies improve the pharmacokinetic (ADME) properties of this urea derivative?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. Replace thiophene with bioisosteres (e.g., furan) to reduce metabolic lability.

- Formulation : Use nanoencapsulation (liposomes, PLGA nanoparticles) to prolong circulation time. Conduct CYP450 inhibition assays to predict drug-drug interactions .

Q. What reaction mechanisms govern the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of key residues).

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and thermodynamics (ΔG). Correlate with cellular efficacy to confirm target engagement .

Q. How can in vivo efficacy and toxicity be systematically assessed for translational potential?

- Methodological Answer :

- Efficacy Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) to measure tumor growth inhibition. Pair with biomarker analysis (e.g., VEGF levels via ELISA).

- Toxicity : Conduct OECD-compliant acute/chronic toxicity studies. Assess hepatorenal function (ALT, creatinine) and hematological parameters. Perform genotoxicity assays (Ames test, micronucleus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.